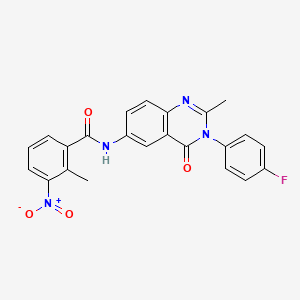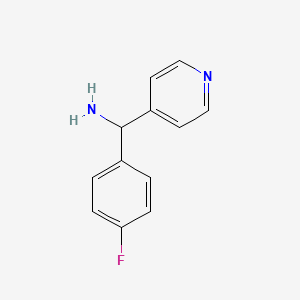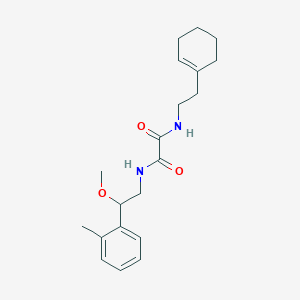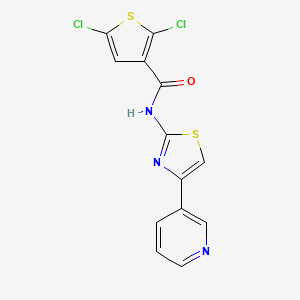
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazolinone, a class of organic compounds that are often used in medicinal chemistry due to their wide range of biological activities . The presence of a fluorophenyl group and a nitrobenzamide group suggests that this compound could have unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a quinazolinone core, with a fluorophenyl group and a nitrobenzamide group attached at specific positions. These groups could significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorophenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide belongs to the quinazoline class of compounds. Research in this area has led to the development of simple one-pot synthesis methods for related quinazolinones. Romero, Salazar, and López (2013) describe a procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones, which might be relevant for producing similar compounds (Romero et al., 2013).
Antibacterial Applications
Quinazoline derivatives have shown promise in the field of antibacterial therapy. Kuramoto et al. (2003) discovered a novel antibacterial 8-chloroquinolone with a distorted N-1 substituent that demonstrated potent activity against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Antifolate Applications
Marsham et al. (1990) synthesized new quinazoline antifolates, investigating their effectiveness as inhibitors of thymidylate synthase and their potential for cancer treatment (Marsham et al., 1990).
Cardiac Applications
Yoshida et al. (2014) developed a synthetic route for a compound with potential cardiac applications, highlighting the versatility of quinazoline derivatives in different therapeutic areas (Yoshida et al., 2014).
Antitumor and Imaging Applications
The structure of quinazoline derivatives makes them suitable for tumor imaging and potential antitumor applications. For instance, Dehdashti et al. (2013) assessed a quinazoline-based compound for tumor proliferation imaging using PET (Dehdashti et al., 2013). Additionally, Riadi et al. (2021) synthesized a quinazolinone-based derivative, showing potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, important in cancer therapy (Riadi et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-18(4-3-5-21(13)28(31)32)22(29)26-16-8-11-20-19(12-16)23(30)27(14(2)25-20)17-9-6-15(24)7-10-17/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHZLHOWJACQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)
![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)


